![molecular formula C18H22N2O B512754 2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one CAS No. 35073-86-0](/img/structure/B512754.png)
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyridine, azepine, and indole
Preparation Methods
The synthesis of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods may involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction, to maximize yield and purity.
Chemical Reactions Analysis
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one include:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound shares a similar pyridine and pyrimidine structure.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: This compound has a similar naphthalene core structure. The uniqueness of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one lies in its combination of structural elements from pyridine, azepine, and indole, which confer distinct chemical and biological properties.
Properties
CAS No. |
35073-86-0 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4g/mol |
IUPAC Name |
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one |
InChI |
InChI=1S/C18H22N2O/c1-12-9-10-18(2)16-14(7-5-11-20(18)17(12)21)13-6-3-4-8-15(13)19-16/h3-4,6,8,12,19H,5,7,9-11H2,1-2H3 |
InChI Key |
PIQARLQHRWXSLS-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Canonical SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)
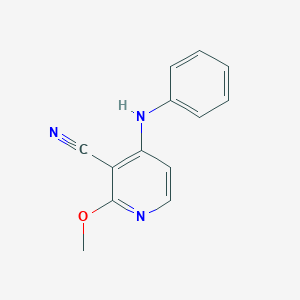
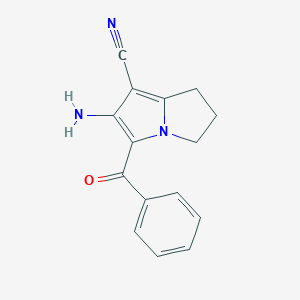
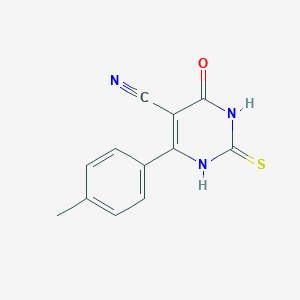
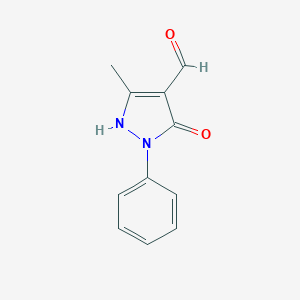
![4-benzyl-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B512722.png)
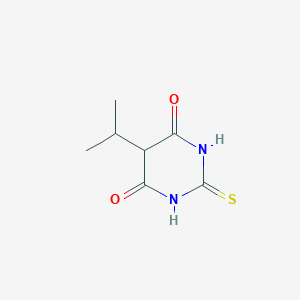
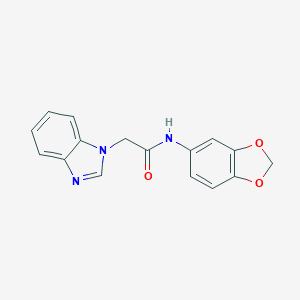
![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B512743.png)
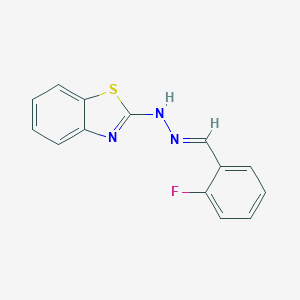
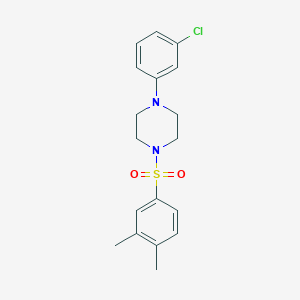
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
